2-Benzofurancarboxaldehyde

Description

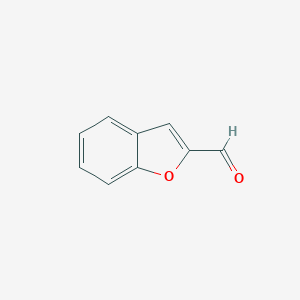

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDZHRRCUWNSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047121 | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid, bitter almond odour | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 to 131.00 °C. @ 13.00 mm Hg | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, slightly soluble (in ethanol) | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/612/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4265-16-1 | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4265-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofuran carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FORMYLBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGQ01SIT6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Benzofurancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033183 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Routes for 2-Benzofurancarboxaldehyde

The construction of the this compound scaffold can be achieved through both conventional and contemporary synthetic strategies. Traditional methods often rely on the formation of the benzofuran (B130515) ring followed by introduction of the aldehyde group, or the cyclization of a precursor already containing the aldehyde or a masked aldehyde function. Emerging routes focus on catalytic efficiency, atom economy, and procedural simplicity.

Conventional methods for synthesizing benzofuran derivatives, which can be adapted or directly applied to produce this compound, often involve foundational reactions in organic chemistry. These routes, while reliable, may sometimes require harsh conditions or multiple steps.

A documented synthetic pathway starting from 2-hydroxy-4-methoxybenzaldehyde (B30951) involves a cyclization step followed by demethylation. vulcanchem.com This specific sequence is most notably reported for the synthesis of the isomeric 6-hydroxy-5-benzofurancarboxaldehyde. vulcanchem.com The process begins with the cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, which forms a 6-methoxybenzofuran (B1631075) intermediate. Subsequent demethylation, for instance using sodium 1-dodecanethiolate, yields the final hydroxylated benzofurancarboxaldehyde. vulcanchem.com While this demonstrates the general principle of building the benzofuran ring from a substituted phenol (B47542) and then modifying the substituents, its application to yield the 2-formyl isomer would require different starting materials or a different regiochemical outcome in the cyclization step.

Table 1: Synthesis of 6-Hydroxy-5-benzofurancarboxaldehyde via Cyclization-Demethylation. vulcanchem.com

| Step | Starting Material | Key Reagents | Intermediate/Product | Reported Yield (%) |

| 1. Cyclization | 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetic acid | 6-Methoxybenzofuran | Not specified |

| 2. Demethylation | 6-Methoxybenzofuran | Sodium 1-dodecanethiolate | 6-Hydroxy-5-benzofurancarboxaldehyde | 45–50 |

One-pot conversions leveraging acid-catalyzed cyclodehydration provide a more direct route to the benzofuran core. This approach is documented for the synthesis of benzofuran structures from dihydroxyacetophenones. vulcanchem.com A common strategy involves the initial formation of an α-aryloxyketone. For instance, a dihydroxyacetophenone can be reacted with an α-halo ketone. The resulting α-aryloxyketone intermediate can then undergo an intramolecular cyclodehydration reaction, often catalyzed by an acid like sulfuric acid or using a solid catalyst like Amberlyst 15, to form the benzofuran ring. sci-hub.seuni-muenchen.dejocpr.com The efficiency of this cyclodehydration can be influenced by the substitution pattern on the aromatic ring. sci-hub.seuni-muenchen.de

Table 2: Representative Acid-Catalyzed Cyclodehydration for Benzofuran Synthesis. vulcanchem.comjocpr.com

| Starting Material | Key Reagents | Product Type | Reported Yield (%) |

| Dihydroxyacetophenone | H₂SO₄, Ac₂O | Hydroxy-benzofurancarboxaldehyde | 60–65 vulcanchem.com |

| α-Aryloxyketone | Amberlyst 15 | 2-Arylbenzofuran | Variable jocpr.com |

The Gattermann reaction is a classic method for the formylation of aromatic and heterocyclic compounds and is a documented route for the preparation of this compound. researchgate.net This reaction introduces a formyl (-CHO) group onto a pre-existing benzofuran ring. researchgate.net The process is an electrophilic substitution that typically uses a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mychemblog.com A safer and more common variation, known as the Adams modification, uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN. vulcanchem.com The Vilsmeier-Haack reaction is another important method for formylation, which uses reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium species that attacks the electron-rich benzofuran ring. sci-hub.sekobe-u.ac.jp Studies show that formylation of benzofuran via the Vilsmeier-Haack reaction can produce the 2-formyl product. sci-hub.se

Table 3: Formylation Reactions for Benzofuran. sci-hub.se

| Reaction | Substrate | Reagents | Product |

| Gattermann Reaction | Benzofuran | HCN, HCl, AlCl₃ (or Zn(CN)₂) | This compound |

| Vilsmeier-Haack Reaction | Benzofuran | DMF, POCl₃ | This compound |

The formation of this compound can also be sourced from the dehydrogenation of ethyl phenol. wikipedia.org This industrial method likely involves the catalytic dehydrogenation of o-ethylphenol to form the benzofuran ring. The subsequent introduction of the aldehyde group at the 2-position would be required to complete the synthesis of the target molecule.

Recent advancements in organic synthesis have led to the development of innovative catalytic methods for constructing 2-substituted benzofurans, including this compound, with high efficiency and selectivity. These methods often employ transition metal catalysts, such as palladium, copper, and rhodium, in domino or cascade reactions.

A prominent strategy involves the palladium- and copper-catalyzed domino Sonogashira coupling followed by a cyclization reaction. researchgate.netnih.govresearchgate.net This one-pot procedure typically starts with a 2-halophenol (e.g., 2-iodophenol) and a terminal alkyne. vulcanchem.comnih.gov The coupling reaction forms a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to furnish the 2-substituted benzofuran skeleton. numberanalytics.com Various catalytic systems, including CuI/proline and palladium-pincer complexes, have been successfully employed, demonstrating broad functional group tolerance. vulcanchem.comnih.gov

Another powerful approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This method allows for the regioselective synthesis of polysubstituted benzofurans in a one-pot procedure involving the sequential nucleophilic addition of a phenol to an alkyne followed by oxidative cyclization. rsc.org Similarly, strategies involving the catalytic cyclization of o-hydroxyaldehydes with alkynes using copper iodide catalysts have been shown to produce benzofuran derivatives with aldehyde substituents in high yields.

Furthermore, rhodium-catalyzed C-H activation has been explored for the functionalization of aldehydes. acs.org For instance, the ortho-alkenylation of aryl aldehydes can be achieved, which represents a modern approach to building complexity directly onto an aldehyde-bearing aromatic ring. acs.org

Table 4: Overview of Innovative Catalytic Syntheses for Benzofuran Derivatives.

| Catalytic Strategy | Catalysts/Reagents | Starting Materials | Product Type | Reported Yields (%) |

| Domino Sonogashira Coupling/Cyclization | Pd/Cu complexes, Base | 2-Halophenols, Terminal Alkynes | 2-Substituted Benzofurans | >80 vulcanchem.com |

| Catalytic Cyclization | Copper Iodide, DBU | o-Hydroxyaldehydes, Alkynes | Benzofurans with Aldehyde Substituents | 70-90+ |

| Aerobic Oxidative Cyclization | Copper Catalyst, O₂ | Phenols, Alkynes | Polysubstituted Benzofurans | Good to Excellent rsc.org |

| Rh-Catalyzed C-H Activation | [Cp*RhCl₂]₂, AgSbF₆ | Aryl Aldehydes, Ethenesulfonyl fluoride | ortho-Alkenylated Aldehydes | up to 72 for this compound derivative acs.org |

Innovative Catalytic Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has proven to be a versatile tool for the construction of 2-substituted benzofurans. Various cross-coupling reactions, such as Heck, Suzuki, and Sonogashira couplings, have been effectively employed.

A notable approach involves an intramolecular Heck reaction for the synthesis of 2-substituted-3-functionalized benzofurans. acs.orgacs.org This method starts from o-iodophenols and activated alkynes, which undergo a conjugate addition to form o-iodoaryl vinyl ethers. acs.org A subsequent intramolecular Heck reaction furnishes the desired benzofurans in good to excellent yields. acs.org This strategy has been successfully applied to the enantioselective total synthesis of Daphnodorin B. acs.orgacs.org

Suzuki-Miyaura coupling offers another powerful route. mdpi.com A one-pot, sequential Suzuki-Miyaura coupling followed by an intramolecular direct arylation of (E)-1,2-dichlorovinyl ethers with organoboronic acids provides a modular and efficient synthesis of 2-substituted benzofurans from inexpensive starting materials. acs.orgnih.gov This method tolerates a range of functional groups and has been used to synthesize the natural product Corsifuran C. acs.org Research has also demonstrated the synthesis of novel 2-arylbenzofuran derivatives through Suzuki cross-coupling reactions of 2-halobenzo[b]furans with organoalane reagents or arylboronic acids, achieving good to excellent yields. researchgate.net

The Sonogashira coupling reaction is also widely utilized for benzofuran synthesis. organic-chemistry.org A one-pot method involving the Sonogashira coupling of 2-iodophenols with terminal acetylenes, followed by cyclization with an aryl iodide, yields 2,3-disubstituted benzo[b]furans. nih.gov Microwave assistance can shorten reaction times and minimize byproducts. nih.gov Another approach describes a multicatalytic one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols, involving two Sonogashira coupling reactions followed by cyclization. acs.org Furthermore, palladium nanoparticles have been shown to catalyze the one-pot synthesis of various benzofurans via Sonogashira cross-coupling under ambient conditions. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Benzofuran Synthesis

| Coupling Reaction | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Intramolecular Heck | o-Iodophenols, Activated alkynes | Pd(0) catalyst | Enantioselective potential, good to excellent yields. acs.orgacs.org |

| Suzuki-Miyaura | (E)-1,2-Dichlorovinyl ethers, Organoboronic acids | Pd(0) catalyst | One-pot, modular, uses inexpensive starting materials. acs.orgnih.gov |

| Sonogashira | 2-Iodophenols, Terminal acetylenes, Aryl iodides | Pd catalyst, CuI co-catalyst | One-pot, microwave-assisted options available. nih.govacs.org |

Copper(I)-Catalyzed Domino Coupling-Cyclization Reactions

Copper-catalyzed reactions provide an economical and efficient alternative for the synthesis of benzofurans. mdpi.com

A notable method involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters. organic-chemistry.org This domino reaction proceeds through an intermolecular C-C bond formation followed by an intramolecular C-O bond formation to yield 2,3-disubstituted benzofurans. organic-chemistry.org

Another efficient approach is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure involves a sequential nucleophilic addition of phenols to alkynes and subsequent oxidative cyclization, utilizing molecular oxygen as the oxidant. rsc.org This method is applicable to a wide variety of phenols and alkynes. rsc.org

Furthermore, the synthesis of methyl-substituted benzofurans can be achieved through the reaction of salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones with calcium carbide, catalyzed by cuprous chloride. organic-chemistry.org

Table 2: Copper(I)-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Domino Coupling-Cyclization | 1-Bromo-2-iodobenzenes, β-Keto esters | CuI | Domino transformation for 2,3-disubstituted benzofurans. organic-chemistry.org |

| Aerobic Oxidative Cyclization | Phenols, Alkynes | Cu catalyst, O₂ | One-pot, regioselective, uses molecular oxygen. rsc.org |

| Cyclization with Calcium Carbide | Salicylaldehyde/2-hydroxyacetophenone p-tosylhydrazones, Calcium carbide | CuCl | Utilizes a readily available acetylene (B1199291) source. organic-chemistry.org |

Nickel(II)-Catalyzed Doubly Metathetic Coupling

Nickel catalysis has emerged as a valuable method for forming C-C and C-O bonds in benzofuran synthesis. acs.org

An efficient method for synthesizing 3-aryl benzofurans involves the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols. nih.gov This reaction uses Ni(acac)₂ as the catalyst and molecular oxygen as the oxidant, avoiding the need for sacrificial hydrogen acceptors and producing good to excellent yields. nih.gov

Nickel catalysts have also been employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids. beilstein-journals.orgbeilstein-journals.org This reaction proceeds through the activation of the aromatic C–F bond under mild conditions, allowing for the synthesis of a variety of 2-arylbenzofurans. beilstein-journals.orgbeilstein-journals.org

Additionally, a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones has been developed, providing a route to benzofuran derivatives in moderate yields. organic-chemistry.org This method is tolerant of both electron-donating and electron-withdrawing groups on the substrates. organic-chemistry.org A doubly metathetic coupling between bis(2-oxazolines) and this compound has also been reported using a NiCl₂ catalyst. mdpi.com

Table 3: Nickel(II)-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features |

|---|---|---|---|

| Intramolecular Dehydrogenative Coupling | ortho-Alkenyl phenols | Ni(acac)₂, O₂ | Synthesis of 3-aryl benzofurans, uses O₂ as oxidant. nih.gov |

| Cross-Coupling | 2-Fluorobenzofurans, Arylboronic acids | Ni(cod)₂, PCy₃ | C-F bond activation under mild conditions. beilstein-journals.orgbeilstein-journals.org |

| Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | Nickel catalyst | Tolerates various functional groups. organic-chemistry.org |

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being applied to the synthesis of benzofurans, focusing on biocatalysis, use of renewable resources, and minimizing solvent use.

Biocatalysis and Biotransformations for Related Ketones

Biotransformation, the use of biological systems to perform chemical modifications, offers a green and efficient route for producing complex molecules. medcraveonline.comnih.gov Microbial biotransformation, in particular, is gaining importance for its specificity and ability to generate metabolites in large quantities. medcraveonline.com This approach can be applied to synthesize structurally diverse molecules with a range of biological activities. nih.gov While direct biocatalytic synthesis of this compound is not extensively documented, the transformation of related ketones and other precursors using microorganisms like fungi is a promising area. nih.gov For instance, microbial transformations are used to create hydroxylated and glycosylated derivatives of various compounds, which can be valuable intermediates. nih.gov

Thermal Methanolysis of Biomass (e.g., Gmelina arborea leaves)

Renewable biomass is a valuable feedstock for producing fine chemicals. Research has shown that this compound can be synthesized from the thermal methanolysis of waste leaves from the Gmelina arborea plant. researchgate.netump.edu.my In this process, the leaves are treated with methanol (B129727) at an elevated temperature (e.g., 60°C) in the presence of a catalyst like barium chloride. ump.edu.my Gas chromatography and mass spectroscopy (GC-MS) analysis of the products revealed the presence of this compound among other valuable metabolites. researchgate.netump.edu.my The highest yield of this compound was 195.24 mg/g, which corresponds to 4.94% of the product mixture, obtained after a reaction time of 20 minutes. ump.edu.my This method provides a sustainable route to this important chemical from a readily available waste product.

Table 4: Yield of this compound from Thermal Methanolysis of Gmelina arborea Leaves

| Reaction Time (minutes) | Yield (mg/g) | Percentage Yield (%) |

|---|---|---|

| 10 | 79.96 | 1.95 |

| 20 | 195.24 | 4.94 |

Data extracted from research on the thermal methanolic processing of Gmelina arborea leaves. ump.edu.my

Solvent-Minimized and Room Temperature Reactions

Developing synthetic methods that operate at room temperature and with minimal solvent use is a key goal of green chemistry.

One such approach is the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions catalyzed by easily prepared palladium nanoparticles under ambient conditions. organic-chemistry.org This method allows the catalyst to be recycled and reused without a significant loss in activity. organic-chemistry.org

Another example is the synthesis of 2-substituted-3-functionalized benzofurans via an intramolecular Heck reaction. acs.org While the reaction is conducted at an elevated temperature (115 °C), the development of one-pot procedures minimizes waste from intermediate purification steps. acs.org

Furthermore, an efficient synthesis of benzofuran derivatives has been achieved using a copper-TMEDA catalyst system in water, a green solvent, without the need for organic co-solvents. organic-chemistry.org This protocol also demonstrates the potential for catalyst reutilization. organic-chemistry.org

Derivatization and Functionalization of this compound

The aldehyde group is a key site for the synthetic modification of this compound, enabling a variety of reactions to introduce new functional groups and build more complex molecular architectures.

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.govajchem-b.comnih.govderpharmachemica.com This reaction typically involves refluxing the aldehyde with an amine in a suitable solvent, often with a catalytic amount of acid. nih.govscirp.org The formation of the azomethine group (–CH=N–) is a critical structural feature that can be identified by spectroscopic methods. nih.gov

For instance, the reaction of this compound with p-aminoacetanilide in ethanol (B145695) at reflux yields N-(4-((benzofuran-2-ylmethylene)amino)phenyl)acetamide. nih.gov This Schiff base can be further functionalized, for example, through N-acylation. nih.gov The versatility of this reaction allows for the synthesis of a wide array of Schiff bases by varying the amine component. nih.gov These compounds are of interest due to their potential biological activities. vulcanchem.com

Table 1: Examples of Schiff Base Synthesis from this compound

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| p-Aminoacetanilide | N-(4-((benzofuran-2-ylmethylene)amino)phenyl)acetamide | Ethanol, reflux | 84 | nih.gov |

| Various primary amines | Corresponding Schiff bases | Not specified | Not specified | nih.gov |

This table is generated based on available data and is not exhaustive.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding 2-Benzofuranylmethanol. rsc.orgnih.gov This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol. rsc.org The reaction is typically performed at low temperatures, such as -4°C, and then allowed to warm to room temperature. rsc.org

Alternative reduction methods have also been explored. For example, a catalytic reduction using tetrahydroxydiboron (B82485) (B₂(OH)₄) in the presence of a palladium catalyst and a tertiary amine has been shown to be effective. nih.gov Another approach involves a titania (TiO₂) photocatalyzed reduction in a methanol/acetonitrile solvent mixture under UVA irradiation, which also yields 2-Benzofuranylmethanol. mdpi.com

Table 2: Reduction of this compound to 2-Benzofuranylmethanol

| Reducing Agent/System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | 91 | rsc.org |

| Tetrahydroxydiboron (B₂(OH)₄) / Pd/C / 4-Methylmorpholine | 1,2-Dichloroethane | Not specified | nih.gov |

| Titania (P25) / UVA irradiation | Methanol/Acetonitrile | Good to excellent | mdpi.com |

This table is generated based on available data and is not exhaustive.

While specific examples of asymmetric pinacol (B44631) coupling directly involving this compound are not extensively detailed in the provided search results, this type of reaction is a known transformation for aromatic aldehydes. mdpi.com Pinacol coupling involves the reductive dimerization of an aldehyde or ketone to form a 1,2-diol. Asymmetric versions of this reaction aim to control the stereochemistry of the resulting diol. Research into the asymmetric pinacol coupling of aromatic aldehydes often utilizes titanium-based catalysts, including those derived from Schiff bases. mdpi.com This suggests that similar methodologies could likely be applied to this compound to synthesize chiral diols.

Similar to the formation of Schiff bases, this compound can react with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. ulisboa.ptresearchgate.netnih.govresearchgate.net This reaction involves the condensation of the aldehyde with the primary amine group of thiosemicarbazide. The resulting thiosemicarbazones are of significant interest as they can act as ligands for the synthesis of metal complexes, for example, with ruthenium(II) and copper. ulisboa.ptnih.gov The coordination to the metal ion often occurs through the sulfur atom and the imino nitrogen atom. ulisboa.ptnih.gov These compounds and their metal complexes have been investigated for their potential biological applications. ulisboa.ptnih.gov

Table 3: Synthesis of Thiosemicarbazones from this compound

| Reactant | Product | Application/Further Reaction | Reference |

|---|---|---|---|

| Thiosemicarbazide | This compound thiosemicarbazone | Ligand for Ru(II) and Cu complexes | ulisboa.pt |

| Isoniazid | Acylhydrazone (BFMP) | Photo-switching studies | researchgate.net |

This table is generated based on available data and is not exhaustive.

Beyond the reactions of the aldehyde group, the benzofuran ring system itself can undergo modification. The benzofuran nucleus is susceptible to electrophilic substitution reactions. The presence of the furan (B31954) ring influences the regioselectivity of these substitutions. For example, 3,5-Dimethyl-1-benzofuran-2-carbaldehyde, a related compound, undergoes electrophilic substitution, particularly at positions ortho and para to the oxygen atom.

Furthermore, the aldehyde group can be utilized to build more complex heterocyclic systems. For instance, a hydrazone derived from this compound has been used in a formal [3+2] cycloaddition reaction with a nitrile to synthesize a 1,2,4-triazole (B32235) derivative. scribd.com Additionally, this compound can participate in Knoevenagel condensation with active methylene (B1212753) compounds like diethyl malonate, leading to the formation of new carbon-carbon bonds and subsequent cyclization reactions to create novel heterocyclic structures. mdpi.com

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Benzofurancarboxaldehyde, ¹H NMR and ¹³C NMR are used to map out the hydrogen and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by signals in both the aromatic and aldehyde regions. The aldehydic proton is highly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and furan (B31954) ring, causing it to appear at a high chemical shift (δ), typically around 9.9 ppm as a singlet. The protons on the benzofuran (B130515) ring system produce a complex series of multiplets in the aromatic region, generally between 7.4 and 7.9 ppm. The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position on the fused ring structure.

¹H NMR Spectral Data for this compound This table presents typical chemical shift ranges for the protons of this compound. Exact values can vary based on the solvent and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H (-CHO) | ~9.9 | Singlet (s) |

| Benzofuran Ring Protons | 7.4 - 7.9 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their bonding environment (sp³, sp², sp) and functional group. nih.gov The spectrum of this compound will show nine distinct signals corresponding to its nine carbon atoms. The most downfield signal belongs to the carbonyl carbon of the aldehyde group, typically appearing in the 180-195 ppm range. The carbons of the aromatic benzene (B151609) ring and the furan ring resonate between approximately 112 and 155 ppm. The specific chemical shifts help distinguish between the different carbons of the heterocyclic and aromatic systems.

¹³C NMR Spectral Data for this compound This table outlines the expected chemical shift ranges for the carbon atoms in this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde Carbonyl (C=O) | 180 - 195 |

| Benzofuran Ring Carbons | 112 - 155 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₉H₆O₂), the calculated exact mass is 146.036779 Da. nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would unequivocally confirm the molecular formula of the synthesized compound, distinguishing it from other isomers or compounds with the same nominal mass. This technique is crucial for verifying the identity of novel compounds or for confirming the products of a chemical synthesis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is frequently employed to analyze the purity of this compound and to identify it within complex reaction mixtures. researchgate.net The sample is first vaporized and separated based on its boiling point and interactions within the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge ratio. nist.gov For this compound, the molecular ion peak (M⁺) is observed at m/z = 146, corresponding to the molecular weight of the compound. nist.gov The spectrum also displays characteristic fragment ions resulting from the breakdown of the molecular ion. Key fragments often include the loss of the aldehyde group (-CHO, 29 Da) leading to a peak at m/z = 117, and the loss of carbon monoxide (-CO, 28 Da) resulting in a peak at m/z = 118. nist.gov The most intense peak in the spectrum, known as the base peak, is often the molecular ion itself at m/z = 146, indicating its relative stability under electron ionization conditions. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the aldehyde is a prominent feature, typically appearing in the region of 1680-1710 cm⁻¹. The position is slightly lower than that for a simple aliphatic aldehyde due to conjugation with the benzofuran ring system. libretexts.org Another diagnostic peak is the C-H stretch of the aldehyde proton, which appears as one or two bands in the 2700-2850 cm⁻¹ region. vscht.cz Absorptions related to the aromatic C=C stretching vibrations of the fused ring system are observed in the 1400-1600 cm⁻¹ range, while the aromatic C-H stretching appears just above 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound This table summarizes the key vibrational frequencies observed in the IR spectrum.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aldehyde C-H Stretch | 2700 - 2850 | Medium-Weak |

| Aldehyde C=O Stretch (conjugated) | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific structural features, namely the aldehyde group and the benzofuran ring system.

As an α,β-unsaturated aldehyde where the carbonyl group is conjugated with the benzofuran ring, the key vibrational modes are predictable. nih.gov The most prominent peak is the carbonyl (C=O) stretch, which, due to conjugation with the aromatic furan ring, is expected to appear at a lower wavenumber than a simple aliphatic aldehyde, typically in the range of 1705-1685 cm⁻¹. Another diagnostic set of peaks for the aldehyde functional group is the C-H stretching vibrations of the aldehyde proton (O=C-H). These typically manifest as two weak to moderate bands in the region of 2850 cm⁻¹ and 2750 cm⁻¹. thegoodscentscompany.com

The presence of the aromatic benzofuran structure gives rise to several other characteristic absorptions. Aromatic C-H stretching vibrations are observed as a group of bands at wavenumbers slightly above 3000 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. Weaker overtone and combination bands can be found between 2000-1665 cm⁻¹, and strong out-of-plane (oop) C-H bending bands are present in the 900-675 cm⁻¹ range, which can sometimes help determine the substitution pattern of the benzene ring. mdpi.com

Table 1: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Benzofuran) | > 3000 | Medium to Weak |

| C-H Stretch | Aldehyde | ~2850 and ~2750 | Weak |

| C=O Stretch | Conjugated Aldehyde | 1705 - 1685 | Strong |

| C=C Stretch | Aromatic (Benzofuran) | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Furan Ring | 1260 - 1050 | Medium to Strong |

| C-H Out-of-Plane Bend | Aromatic (Benzofuran) | 900 - 675 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FT-IR spectroscopy, offering a convenient method for analyzing solid and liquid samples with minimal preparation. For this compound, which is a crystalline solid, ATR-IR is a highly effective method for obtaining its infrared spectrum. nih.gov The technique involves placing the sample in direct contact with an internal reflection element (IRE) crystal, such as diamond or zinc selenide. mdpi.com An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. mdpi.com This interaction provides an absorption spectrum that is qualitatively similar to a traditional transmission FT-IR spectrum. Spectral data for this compound using the ATR-IR method is available through chemical databases, confirming its application for the characterization of this compound. nih.gov

Other Analytical Methods

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of a material. While TGA has been employed to study the thermal degradation and stability of various benzofuran-derived polymers and composites, specific TGA data for this compound is not prominently featured in the surveyed scientific literature. nih.govmdpi.com For a crystalline organic solid like this compound, TGA could provide information on its sublimation and decomposition temperatures, indicating its stability at elevated temperatures.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. This method is particularly sensitive to non-polar bonds and symmetric vibrations. Studies on related compounds, such as 2(3H)-benzofuranone and the parent 1-benzofuran, have utilized Raman spectroscopy to assign fundamental vibrational modes. nih.govresearchgate.net For this compound, Raman spectroscopy would be expected to clearly resolve the C=C stretching modes of the aromatic system and the C=O stretch of the aldehyde. However, specific experimental Raman spectra and detailed vibrational assignments for this compound are not available in the reviewed literature.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive mass spectrometry technique used for determining the elemental and isotopic composition of a sample. It is capable of detecting metals and some non-metals at trace and ultra-trace concentrations. This technique is not typically used for the structural characterization of a pure organic molecule like this compound. Its application would be relevant only if there was a need to quantify specific trace metal impurities within a sample of the compound, rather than to characterize the organic molecule itself. There is no indication in the scientific literature of ICP-MS being used for the routine analysis of this compound.

Scanning Electron Microscopy (SEM) and Electron Diffraction Spectroscopy (EDS) for Materials Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and topography of materials at the micro- and nanoscale. It utilizes a focused beam of electrons to scan the sample's surface, generating detailed images that reveal features such as texture, particle size, and shape distribution. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide qualitative and semi-quantitative elemental analysis of the sample. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected and analyzed to identify the elemental composition of the scanned area.

Despite the utility of these techniques in materials science, a comprehensive review of scientific literature reveals a notable absence of studies that have specifically employed SEM and EDS to characterize materials directly synthesized from this compound. While research on benzofuran derivatives and related compounds exists, specific data on the morphological and elemental analysis of polymers, composites, thin films, or other materials where this compound is the primary precursor is not available in the reviewed literature.

Therefore, it is not possible to provide detailed research findings, data tables, or specific examples of SEM and EDS analysis directly pertinent to materials derived from this compound. The application of these techniques to such materials remains an area for future research.

Pharmacological and Biological Activity Research

Antimicrobial Properties and Mechanisms of Action

Derivatives based on the 2-Benzofurancarboxaldehyde structure have demonstrated notable activity against a spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents. rsc.orgresearchgate.net

Antibacterial Activity

Numerous studies have confirmed the antibacterial efficacy of benzofuran (B130515) derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 2-salicyloylbenzofuran derivatives have shown potent activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.06–0.12 mM. nih.gov Another study highlighted a benzofuran ketoxime derivative that was particularly active against S. aureus with a MIC value of 0.039 µg/mL. nih.govrsc.org

The introduction of specific substituents onto the benzofuran ring has been shown to significantly influence antibacterial potency. nih.gov Derivatives containing disulfide moieties have displayed remarkable activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), with one compound exhibiting an EC₅₀ value of 0.28 μg/mL against Xoo. acs.org Similarly, compounds with a hydroxyl group at the C-6 position showed excellent activity against all tested bacterial strains, with MIC₈₀ values ranging from 0.78 to 3.12 μg/mL. nih.gov

| Derivative Type | Bacterial Strain(s) | Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| 2-Salicyloylbenzofuran (8h) | Gram-(+) strains (S. faecalis, MSSA, MRSA) | 0.06–0.12 mM (MIC) | nih.gov |

| Benzofuran Ketoxime (38) | Staphylococcus aureus | 0.039 µg/mL (MIC) | nih.govrsc.org |

| Benzofuran with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 µg/mL (EC₅₀) | acs.org |

| Benzofuran with disulfide moiety (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 µg/mL (EC₅₀) | acs.org |

| 6-Hydroxy-benzofuran (15, 16) | Various bacterial strains | 0.78-3.12 µg/mL (MIC₈₀) | nih.gov |

Antifungal Activity

The antifungal potential of the benzofuran scaffold is also well-documented. Various derivatives have been tested against pathogenic fungi, showing significant growth inhibition. nih.govresearchgate.net For example, benzofuran-5-ol (B79771) derivatives were found to completely inhibit the growth of all tested fungal species at MIC levels between 1.6 and 12.5 μg/mL. nih.gov

Specific structural modifications have yielded compounds with high potency. Benzofuran ketoxime derivatives demonstrated good activity against Candida albicans, with MIC values ranging from 0.625 to 2.5 µg/mL. nih.govrsc.org In another study, a series of benzofuran derivatives were synthesized and tested against Cryptococcus neoformans and Aspergillus fumigatus, with several compounds showing significant antifungal effects. nih.govresearchgate.net The antifungal potencies of some benzofuran-based amidrazones were found to be superior to their antibacterial activities. nih.gov

| Derivative Type | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 µg/mL | nih.gov |

| Benzofuran Ketoxime derivatives | Candida albicans | 0.625-2.5 µg/mL | nih.govrsc.org |

| 2-(Benzofuryl)carboxamido-benzoxazole (8) | Candida krusei, Candida albicans | 31.25 µg/mL | nih.gov |

| Benzofuran-based piperidinyl arylamidrazone (81) | Aspergillus fumigatus | 25 µg/mL | rsc.org |

Proposed Mechanisms: Enzyme Inhibition and Membrane Disruption

The antimicrobial action of benzofuran derivatives is believed to occur through various mechanisms, primarily enzyme inhibition and disruption of microbial cell membranes. rsc.org The benzofuran scaffold is considered a "pharmacophore of choice" for designing agents that act on clinically approved targets, suggesting an enzyme inhibition pathway. rsc.org For instance, certain esters and amides of substituted 2-benzofurancarboxylic acids have been shown to act as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net

Additionally, the structural characteristics of some benzofuran derivatives suggest membrane disruption as a possible mechanism. The antifungal activity of certain synthetic derivatives has been linked to changes in cytoplasmic calcium concentration, which can affect membrane integrity and function. nih.govresearchgate.net Preliminary mechanistic studies of some antifungal benzoxazole (B165842) derivatives, a related heterocyclic structure, indicated that they may exert their effect by targeting the mycelial cell membrane. nih.gov The hydrophobic nature of these compounds can facilitate their interaction with and disruption of the phospholipid bilayer of microbial cell membranes.

Anticancer Activity and Cellular Mechanisms

Derivatives of this compound have emerged as a significant area of research in oncology, with studies demonstrating their ability to inhibit the growth of various cancer cell lines and induce programmed cell death. scilit.comresearchgate.netnih.gov

Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HepG2, Breast Cancer)

A substantial body of research has demonstrated the potent antiproliferative activity of benzofuran derivatives against a range of human cancer cell lines, including the breast adenocarcinoma line (MCF-7) and the liver carcinoma line (HepG2). nih.govresearchgate.net

Several studies have reported IC₅₀ values in the low micromolar range. For example, a series of 2-acetylbenzofuran (B162037) hybrids showed promising activity against HePG2 and MCF-7 cell lines. nih.gov Another study found that specific benzofuran molecules demonstrated superior antiproliferative potency against both MCF-7 and HepG2 cells when compared to the reference drug doxorubicin. nih.gov A natural benzofuran derivative isolated from Petasites hybridus also exhibited cytotoxic effects on MCF-7 cells. nih.gov Further research on benzofuran-2-carboxamide (B1298429) derivatives identified a compound with high potency against HepG2 cells, recording an IC₅₀ value of 5.74 μM. researchgate.net

| Derivative Type | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzofuran-chalcone (33d) | MCF-7 (Breast) | 3.22 µM | nih.gov |

| Benzofuran-sulfonamide (47b) | MCF-7 (Breast) | 6.45 µM | researchgate.net |

| Benzofuran-sulfonamide (47b) | MDA-MB-231 (Breast) | 6.27 µM | researchgate.net |

| Benzofuran-2-carboxamide (50g) | HepG2 (Liver) | 5.74 µM | researchgate.net |

| Benzofuran derivative (3f) | HepG2 (Liver) | 12.4 µg/mL | researchgate.net |

| Benzofuran derivative (7) | Huh7 (Liver) | 22 µM (at 48h) | nih.gov |

Apoptosis Induction via Caspase-3 Activation

A key mechanism underlying the anticancer effect of benzofuran derivatives is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This process is often mediated by a cascade of enzymes known as caspases, with caspase-3 playing a critical role as an executioner caspase. nih.govnih.govugent.be

Research has shown that certain benzofuran derivatives can trigger the intrinsic mitochondrial pathway of apoptosis. nih.gov For example, the novel derivative BL-038 was found to induce apoptosis in human chondrosarcoma cells by decreasing the mitochondrial membrane potential. This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and subsequently, caspase-3. nih.gov The activation of caspase-3 then leads to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program. nih.govresearchgate.net Furthermore, treatment of breast cancer cells (MCF-7 and MDA-MB-231) with a benzofuran-sulfonamide derivative resulted in an up-regulation in the expression of pro-apoptotic proteins, including Caspase-3. researchgate.net

Interference with Cellular Signaling Pathways

Extensive searches of scientific literature and databases did not yield specific studies detailing the interference of this compound with cellular signaling pathways. Research on the broader class of benzofuran derivatives suggests that some compounds within this family may interact with various signaling cascades, but direct evidence for this compound is not available.

Neuroprotective Effects and Associated Pathways

There is currently no available scientific literature that specifically investigates the neuroprotective effects of this compound. While studies have been conducted on various derivatives of benzofuran for their potential neuroprotective activities, the parent compound, this compound, has not been the subject of such research.

Antihyperglycemic and Antidyslipidemic Activities

Glucose Uptake Stimulation in Skeletal Muscle Cells

No studies have been published that specifically examine the effect of this compound on glucose uptake stimulation in skeletal muscle cells. Research in this area has focused on more complex derivatives of benzofuran.

Reduction of Blood Glucose Levels in Diabetic Models

There is no evidence in the current scientific literature to suggest that this compound has been tested for its ability to reduce blood glucose levels in diabetic models.

Improvement of Serum Lipid Profiles

Scientific investigations into the potential of this compound to improve serum lipid profiles have not been reported in published research.

Antiosteoporotic Activity

A review of the existing scientific literature indicates a lack of research into the antiosteoporotic activity of this compound. While some benzofuran derivatives have been explored for their effects on bone metabolism, the specific compound this compound has not been a subject of these investigations.

Other Biological Activities

Beyond osteogenic effects, the benzofuran scaffold is the basis for derivatives with a wide array of other biological activities.

A series of novel 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids has been synthesized and evaluated for vasodilation activity. nih.govsemanticscholar.orgresearchgate.net Several of these compounds exhibited significant activity, with some showing greater potency than the reference drug, amiodarone (B1667116) hydrochloride. nih.govsemanticscholar.org The most active compounds from the study are detailed in the table below. nih.gov

| Compound | IC₅₀ (mM) |

|---|---|

| 4w | 0.223 |

| 4e | 0.253 |

| 4r | 0.254 |

| 4s | 0.268 |

| 4f | 0.267 |

| 4g | 0.275 |

| Amiodarone hydrochloride (Reference) | 0.300 |

The benzofuran nucleus is present in various compounds that have been investigated for pharmacological activity, including anticonvulsant properties. medcraveonline.comresearchgate.net This suggests the potential for developing benzofuran-based derivatives as antiseizure agents. medcraveonline.com

Research has also been conducted on the pain-reducing, or antinociceptive, properties of benzofuran derivatives. A study evaluating a series of benzofuranones in chemically induced pain models found that all tested compounds exhibited significant antinociceptive activity. nih.gov The compound 3-[2-(4-chlorophenyl)-2-oxoetil]-2-benzofuran-1(3H)-one was identified as the most active in the series. nih.gov Further investigation based on this lead compound yielded 3-[2-(3-methoxyphenyl)-2-oxoetil]-2-benzofuran-1(3H)-one, which demonstrated even greater antinociceptive activity. nih.gov

Antioxidant Properties

The antioxidant potential of compounds derived from the this compound scaffold has been a subject of scientific investigation. These studies often focus on the capacity of these derivatives to scavenge free radicals and inhibit lipid peroxidation, which are key processes in oxidative stress implicated in various diseases.

A notable study involved the synthesis and evaluation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. nih.govjocpr.comnih.gov The antioxidant activities of these compounds were assessed by their ability to inhibit in vitro lipid peroxidation (LPO) in rat brain homogenate and to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.govjocpr.comnih.gov Among the tested derivatives, compound 1j , which features a hydroxyl (-OH) substitution at the R3 position, demonstrated noteworthy antioxidant effects. nih.govjocpr.comnih.gov At a concentration of 100 μM, it achieved a 62% inhibition of LPO and a 23.5% inhibition of DPPH radical formation. nih.gov This suggests that specific substitutions on the benzofuran-2-carboxamide framework can significantly influence its antioxidant capacity. nih.govjocpr.comnih.gov

Further research into benzofuran derivatives has corroborated their antioxidant capabilities. scienceopen.com It has been noted that the transformation from a chroman to a benzofuran skeleton can increase antioxidant activity. scienceopen.com For instance, the benzofuran derivative BFA (5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid) was found to possess better antioxidant activity than the reference compound Trolox C. scienceopen.com Theoretical studies using density functional theory (DFT) on benzofuran-stilbene hybrid derivatives also support their potential as promising antioxidative agents, with their activity primarily based on the breaking of O-H bonds. rsc.org

Table 1: Antioxidant Activity of Selected Benzofuran-2-carboxamide Derivative

| Compound | Concentration (μM) | Lipid Peroxidation (LPO) Inhibition (%) | DPPH Radical Scavenging (%) |

|---|

| 1j | 100 | 62 | 23.5 |

Enzyme Inhibition (e.g., Tyrosine Kinases, Cytochrome P450, CYP2A6)

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, demonstrating the versatility of the benzofuran scaffold in designing targeted therapeutic agents.

Tyrosine Kinases

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers, making it a key target for drug development. A series of 2-arylbenzo[b]furan-appended 4-aminoquinazoline hybrids have been synthesized and evaluated for their ability to inhibit EGFR tyrosine kinase (EGFR-TK). Two compounds, 10d and 10e , showed significant inhibitory activity against EGFR-TK phosphorylation, with IC₅₀ values of 29.3 nM and 31.1 nM, respectively. These values are comparable to that of the established EGFR inhibitor Gefitinib (IC₅₀ = 33.1 nM), highlighting the potential of the benzofuran core in designing potent anticancer agents. Other studies have also identified benzofuran-based hybrids with remarkable EGFR kinase inhibitory activity, with some derivatives showing IC₅₀ values as low as 0.93 μM.

Table 2: EGFR Tyrosine Kinase Inhibition by Benzofuran-Aminoquinazoline Hybrids

| Compound | IC₅₀ (nM) |

|---|---|

| 10d | 29.3 |

| 10e | 31.1 |

| Gefitinib (Reference) | 33.1 |

Cytochrome P450

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a wide range of substances, including drugs and toxins. Inhibition of specific CYP enzymes is a critical area of pharmacological research. Benzofuran derivatives have been identified as potent inhibitors of several CYP enzymes.

Specifically, studies have focused on CYP2A6, an enzyme responsible for the metabolism of nicotine (B1678760) and the activation of certain procarcinogens. Inhibition of CYP2A6 is a therapeutic strategy for smoking cessation and cancer prevention. Synthetic benzofuran derivatives have shown significant inhibitory effects on CYP2A6 activity. For example, 4-methoxybenzofuran exhibited an IC₅₀ value of 2.20 μM against CYP2A6. This potency is comparable to known inhibitors like methoxsalen (B1676411) (IC₅₀ = 0.47 μM) and menthofuran (B113398) (IC₅₀ = 1.27 μM). The position of substituents on the benzofuran ring was found to be crucial for the inhibitory potency.

Other research has explored the inhibition of aromatase (P450Arom), another CYP enzyme, by 1-(benzofuran-2-ylmethyl)imidazoles. These compounds were found to be 3-7 times more potent than the standard inhibitor aminoglutethimide.

Table 3: Inhibition of Human CYP2A6 by Benzofuran Derivatives

| Compound | IC₅₀ (μM) |

|---|---|

| 4-methoxybenzofuran | 2.20 |

| Methoxsalen (Reference) | 0.47 |

| Menthofuran (Reference) | 1.27 |

Natural Product Analogue Studies (e.g., Psoralen (B192213) Derivatives, Auraptene)

The structural core of this compound is a key component of many naturally occurring compounds and serves as a valuable template for the synthesis of natural product analogues with potential therapeutic applications.

Psoralen Derivatives

Psoralens are a class of naturally occurring furocoumarins, which consist of a furan (B31954) ring fused to a coumarin (B35378) moiety. Chemically, this structure is closely related to the benzofuran skeleton. Psoralens are known for a wide spectrum of biological activities, including photosensitizing, antibacterial, and antifungal effects. The synthesis of psoralen analogues is an active area of research to explore and enhance these properties.

Synthetic strategies for psoralen and its analogues often involve building a furan ring onto a pre-existing coumarin structure or, alternatively, forming a pyrone ring onto a benzofuran derivative. The development of new synthetic methods has allowed for the creation of a variety of analogues, including substituted angelicins, furochromenes, and pyridopsoralens. These studies aim to modify the psoralen structure to improve its pharmacological profile for applications such as photochemotherapy for skin diseases. While this compound can be a precursor for benzofuran rings, the direct synthesis of psoralen derivatives starting specifically from this aldehyde is a specialized route within the broader field of furocoumarin synthesis.

Auraptene is a natural prenyloxycoumarin (B1253380) found in citrus fruits, known for its chemopreventive properties. While auraptene belongs to the coumarin family, which shares a bicyclic core related to benzofurans, specific studies detailing the synthesis of auraptene analogues directly from a this compound starting scaffold are not widely reported in the surveyed scientific literature. Research on benzofuran derivatives tends to focus on other classes of analogues and targets, as detailed in the preceding sections.

Computational and Theoretical Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their biological activities. This approach is instrumental in predicting the efficacy of new chemical entities and optimizing lead compounds.

Two-dimensional QSAR (2D-QSAR) models are frequently developed for various biological activities of benzofuran (B130515) derivatives, such as vasodilation and antioxidant effects. mdpi.comresearchgate.net These models establish a mathematical relationship between the chemical structure and the biological activity of the compounds. researchgate.net

In a notable study on benzofuran-based vasodilators, a statistically significant 2D-QSAR model was developed to describe the bioactivity of a series of newly synthesized analogs. mdpi.comnih.gov The model was constructed using the Best Multiple Linear Regression (BMLR) method, which identified key molecular descriptors that govern the observed pharmacological properties. nih.gov The statistical quality of the QSAR model is crucial for its predictive power. nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| N | 24 | Number of compounds in the dataset |

| n | 4 | Number of descriptors in the model |

| R² | 0.816 | Coefficient of determination, indicating the goodness of fit |

| R²cvOO | 0.731 | Leave-one-out cross-validation coefficient, assessing robustness |

| F | 21.103 | Fisher's F-test value, indicating statistical significance |

| s² | 6.191 × 10⁻⁸ | Standard deviation of the regression |

This table presents the statistical results for a 2D-QSAR model developed for a series of benzofuran-based vasodilators, demonstrating a strong correlation between the structural descriptors and the observed activity. mdpi.comnih.gov

The descriptors identified in such models often relate to the electronic and steric properties of the molecules, providing insights into the structural requirements for enhanced bioactivity. This information is invaluable for the rational design of new, more potent derivatives based on the 2-benzofurancarboxaldehyde scaffold.

In silico toxicology methods are increasingly used for the early-stage assessment of the mutagenic and carcinogenic potential of chemical compounds, including those used as food additives or in cosmetics. ceon.rsljmu.ac.uk These computational frameworks screen compounds based on structural alerts, which are molecular substructures known to be associated with toxicity. ceon.rs

The process typically involves:

Identification of Structural Alerts: The structure of this compound would be analyzed for the presence of toxicophores, specific arrangements of atoms linked to mutagenic or carcinogenic effects.

QSAR Model Prediction: The compound is evaluated using QSAR models trained on large datasets of chemicals with known toxicological endpoints (e.g., Ames test results for mutagenicity). ceon.rs

Mechanism-Based Assessment: The models may also consider the potential mechanisms of toxicity, such as DNA binding or protein binding, to predict the likelihood of adverse effects. nih.gov

While experimental data from long-term rodent bioassays is the traditional standard for carcinogenicity assessment, in silico models offer a rapid, cost-effective, and ethically preferable alternative for prioritizing chemicals for further testing. nih.govnih.gov The reliability of these predictions depends on the quality of the models and the availability of robust training data. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. These methods provide detailed insights into the binding modes and affinities that underpin a compound's biological activity.

Molecular docking studies have been extensively performed on benzofuran derivatives to elucidate their interactions with various biological targets, including those relevant to cancer, bacterial infections, and neurodegenerative diseases. proquest.comnih.govresearchgate.netafricanjournalofbiomedicalresearch.com These studies predict how a ligand like a this compound derivative fits into the binding site of a target protein. nih.gov

The process involves placing the ligand in multiple orientations within the protein's active site and calculating the binding energy for each pose. The most favorable conformation is the one with the lowest binding energy, which is often expressed in kcal/mol. africanjournalofbiomedicalresearch.com Analysis of the best-docked pose reveals crucial interactions, such as:

Hydrogen Bonds: Formed between the ligand and specific amino acid residues (e.g., serine) in the binding pocket. researchgate.net

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine.

| Benzofuran Derivative Class | Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Binding Energy (Range Example) |

|---|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | EGFR | Anticancer (Lung) | Met793, Leu718, Val726 | -7.0 to -9.5 kcal/mol |

| 5-Nitrobenzofuran derivatives | 1AJ6 Protein | Antibacterial | Not specified | -6.9 to -10.4 kcal/mol |

| Benzofuranone derivatives | 5-HT2A / D2 Receptors | Antipsychotic | Serine (S3.36, S5.46) | Not specified |

| Benzofuran-PI3K/VEGFR2 inhibitors | PI3K / VEGFR-2 | Anticancer | Val851, Lys802 (PI3K) / Cys919, Asp1046 (VEGFR-2) | Not specified |

This table summarizes findings from various molecular docking studies on benzofuran derivatives, illustrating the range of protein targets and the specific interactions that contribute to their biological activities. nih.govafricanjournalofbiomedicalresearch.comresearchgate.netnih.gov

These computational predictions are vital for understanding structure-activity relationships (SAR) and for guiding the design of derivatives with improved affinity and selectivity for a specific target. mdpi.com

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of the ligand and the protein over time. Conformational analysis, a key part of these studies, examines the different spatial arrangements (conformations) a molecule can adopt and their relative energies.

For benzofuran derivatives, conformational studies are important for understanding:

Ligand Flexibility: The aldehyde group and any substituents on the this compound ring can rotate, and MD simulations can explore the preferred conformations of the molecule when it is free in solution versus when it is bound to a protein.

Protein Structural Changes: The binding of a ligand can induce conformational changes in the protein target. For instance, studies on the interaction of benzofurans with Bovine Serum Albumin (BSA) have shown that ligand binding can alter the secondary structure of the protein. nih.gov

Binding Stability: MD simulations can assess the stability of the ligand-protein complex predicted by docking. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can verify if the key interactions are maintained, thus confirming the stability of the binding mode. researchgate.net

These studies provide a more realistic and comprehensive picture of the molecular recognition process, accounting for the inherent flexibility of both the ligand and its biological target.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is particularly useful for elucidating reaction mechanisms, predicting molecular properties, and calculating spectroscopic data. rsc.org

In the context of this compound and related compounds, DFT calculations are applied to:

Elucidate Reaction Pathways: DFT can be used to map the entire energy landscape of a chemical reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.netpku.edu.cn By comparing the energy barriers (activation energies) of different possible pathways, the most favorable mechanism can be determined. researchgate.net

Understand Reactivity and Selectivity: DFT calculations help explain why a reaction proceeds with a certain regioselectivity or stereoselectivity. For example, in the B(C₆F₅)₃-catalyzed reaction of benzofuran with diazoesters, DFT was used to clarify the mechanism and the origin of the observed diastereoselectivity. researchgate.net The calculations showed that steric hindrance and π-π stacking interactions in the transition state dictate the outcome of the reaction. researchgate.net

Predict Antioxidant Mechanisms: For benzofuran derivatives with antioxidant properties, DFT is used to calculate parameters like Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). rsc.orgrsc.org These values help determine the likely antioxidant mechanism, such as Hydrogen Atom Transfer (HAT) or Sequential Proton Loss–Electron Transfer (SPL–ET). rsc.org

DFT calculations provide a detailed, electron-level understanding of chemical processes, complementing experimental observations and offering predictive insights that can guide the synthesis and application of this compound derivatives. rsc.org

Applications in Medicinal Chemistry and Drug Discovery

Lead Compound Identification and Optimization

The identification and optimization of lead compounds are pivotal stages in the drug discovery process. A lead compound is a chemical entity that exhibits a desired biological activity and serves as a starting point for the development of a drug candidate. The benzofuran (B130515) core, often derived from precursors like 2-Benzofurancarboxaldehyde, is a popular scaffold for designing new drugs. mdpi.com

The general strategy for lead identification involves synthesizing a library of compounds and screening them for biological activity. This compound, with its reactive aldehyde group, is an ideal starting material for generating a diverse collection of benzofuran derivatives. mdpi.com Through various chemical reactions, the aldehyde functional group can be modified to introduce different substituents, allowing for a systematic exploration of the chemical space around the benzofuran core.

Once a "hit" or a compound with promising activity is identified from the initial screening, the process of lead optimization begins. This involves a systematic modification of the lead compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold allows medicinal chemists to make targeted modifications to improve the drug-like properties of the lead compound.

Prodrug Design and Derivatization Strategies

Prodrug design is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low bioavailability, or chemical instability. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. While specific prodrugs of this compound are not extensively documented in the provided search results, the aldehyde functionality lends itself to various derivatization strategies that are central to prodrug design.

Derivatization is a chemical modification of a compound to produce a new compound with different chemical and physical properties. The aldehyde group of this compound can be readily converted into other functional groups, such as imines (Schiff bases), oximes, hydrazones, and amides. taylorandfrancis.com These derivatization strategies are employed to:

Enhance Solubility: By introducing polar functional groups.

Improve Bioavailability: By modifying the lipophilicity of the molecule to enhance its absorption.

Increase Stability: By masking a reactive functional group.

Targeted Drug Delivery: By attaching a promoiety that directs the drug to a specific tissue or organ.

A modular synthetic route involving the derivatization of benzofuran-2-carboxamides has been developed to create a wide range of elaborate derivatives for small molecule screening campaigns. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, SAR studies have been instrumental in identifying the key structural features required for their therapeutic effects. nih.gov

The 2-position of the benzofuran ring, where the carboxaldehyde group is located, has been identified as a critical site for substitution to modulate biological activity. medcraveonline.com SAR studies on various series of benzofuran derivatives have revealed important insights: